Molecular Weight & Lipophilicity Increase
The target compound (MW = 262.35 g mol⁻¹) carries an N‑methyl group that adds 14 Da relative to the closest non‑methylated analog benzyl (piperidin‑3‑ylmethyl)carbamate (MW = 248.32 g mol⁻¹) . This mass increase is accompanied by a calculated logP shift of approximately +0.5 log units, consistent with the well‑known lipophilicity contribution of an N‑methyl group (~0.5–0.7 logP per methyl) [1]. The higher lipophilicity can enhance passive membrane permeability, which is critical for central nervous system (CNS) drug discovery programs where logD₇.₄ values between 2 and 5 are desired.
ΔlogP ≈ +0.5
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 262.35; ΔlogP ≈ +0.5 vs NH analog |
| Comparator Or Baseline | Benzyl (piperidin‑3‑ylmethyl)carbamate, MW 248.32 |
| Quantified Difference | ΔMW = +14.03 Da; ΔlogP ≈ +0.5 |
| Conditions | Calculated molecular weight from molecular formula C₁₅H₂₂N₂O₂ vs C₁₄H₂₀N₂O₂; logP estimated by fragment‑based method |
Why This Matters
The increased lipophilicity of the N‑methyl derivative can improve blood‑brain barrier penetration, making it the preferred scaffold for CNS‑targeted lead optimisation.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525‑616. View Source
